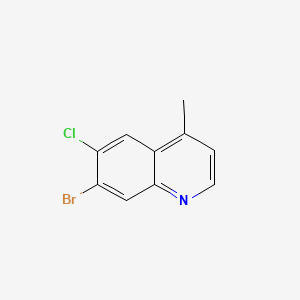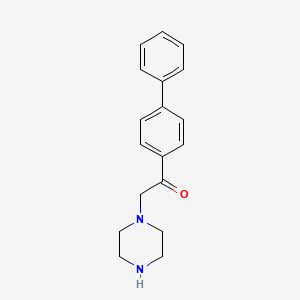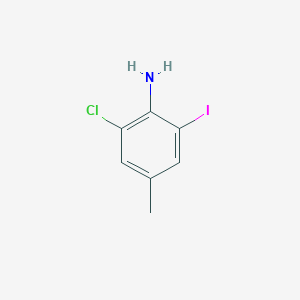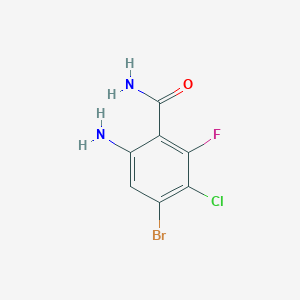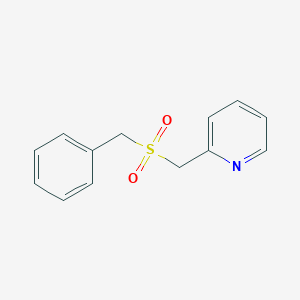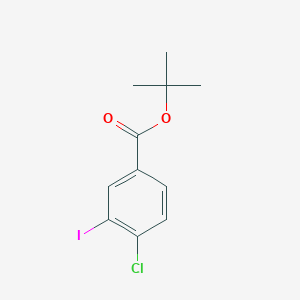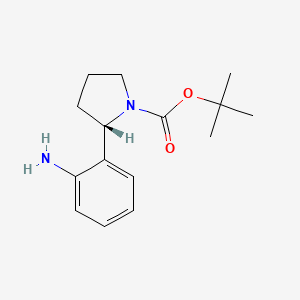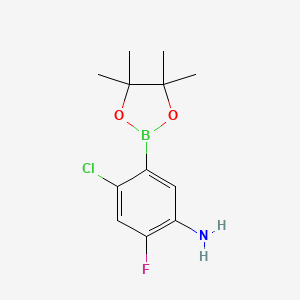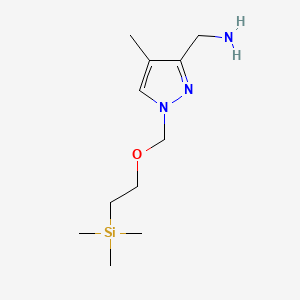
(4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-methanamine is an organic compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. The compound possesses various functional groups, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-methanamine generally involves the reaction of suitable precursors under controlled conditions:
Step 1: The synthesis typically begins with the formation of 4-methylpyrazole. This can be achieved through the reaction of a suitable aldehyde (e.g., 4-methylbenzaldehyde) with hydrazine to form the pyrazole ring.
Step 2: The addition of the trimethylsilyl protecting group to the pyrazole is achieved using trimethylsilyl chloride in the presence of a base (e.g., triethylamine) to ensure the protection of the nitrogen atom.
Step 3: The introduction of the ethoxymethyl group involves the reaction of the protected pyrazole with ethoxymethyl chloride under basic conditions (e.g., using sodium hydride as a base).
Step 4: The final step involves the deprotection of the trimethylsilyl group using acidic conditions to yield the desired compound.
Industrial Production Methods: For industrial-scale production, the process may be optimized for higher yield and purity by:
Scaling up reaction volumes while maintaining reaction conditions to ensure reproducibility.
Utilizing continuous flow reactors to improve reaction efficiency and control.
Employing purification techniques like recrystallization or chromatographic methods to obtain high-purity products.
Types of Reactions it Undergoes
Oxidation: The compound may undergo oxidation reactions typically at the methyl group or other functional groups, forming corresponding oxides or related derivatives.
Reduction: Reduction reactions can occur, especially at functional groups like the pyrazole ring, leading to the formation of reduced derivatives.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Use of alkyl halides or acyl chlorides under basic or acidic conditions, depending on the specific substitution desired.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Introduction of new functional groups leading to a variety of substituted pyrazole compounds.
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Ligand Design: Forms the basis for designing ligands in coordination chemistry.
Biology
Drug Development:
Medicine
Therapeutic Agents: Research into its potential as a therapeutic agent due to its unique structural properties.
Industry
Agrochemicals: Exploration as a component in the development of novel agrochemicals.
Material Science: Potential use in the synthesis of materials with specific desired properties.
作用机制
The mechanism of action of 4-Methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-methanamine involves its interaction with molecular targets and pathways. The compound's effects are typically mediated through:
Molecular Targets: Binding to specific proteins or enzymes, leading to modulation of their activity.
Pathways Involved: Participation in biochemical pathways that affect cell signaling, metabolism, or other physiological processes.
Similar Compounds
1-Methylpyrazole: Similar in structure but lacks the ethoxymethyl group and the trimethylsilyl group.
3,5-Dimethylpyrazole: Similar pyrazole ring but with different substituents.
Uniqueness
Functional Groups: The presence of unique functional groups like the ethoxymethyl and trimethylsilyl moieties sets it apart from other pyrazole derivatives.
属性
分子式 |
C11H23N3OSi |
|---|---|
分子量 |
241.40 g/mol |
IUPAC 名称 |
[4-methyl-1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C11H23N3OSi/c1-10-8-14(13-11(10)7-12)9-15-5-6-16(2,3)4/h8H,5-7,9,12H2,1-4H3 |
InChI 键 |
RVMUTYWRGZTNLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1CN)COCC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15364658.png)
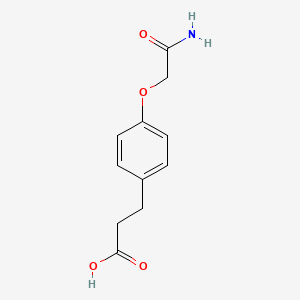
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B15364670.png)
![8-Bromo-1-isopropyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-C]quinolin-2-one](/img/structure/B15364673.png)
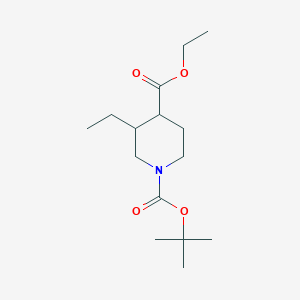
![8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B15364690.png)
